N-(4-Fluorobenzyl)-3,5-dimethoxyaniline
Overview
Description
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline is an organic compound that features a fluorobenzyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the dimethoxyaniline moiety can modulate its electronic properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorobenzyl)-N’-methylpropane-1,3-diamine: Shares the fluorobenzyl group but differs in the amine structure.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the dimethoxyaniline moiety.
Bis(4-fluorobenzyl)spirocyclotetraphosphazene: Features the fluorobenzyl group in a more complex phosphazene structure .
Uniqueness
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline is unique due to the combination of the fluorobenzyl and dimethoxyaniline groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,5-dimethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLMVNXEVSRCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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